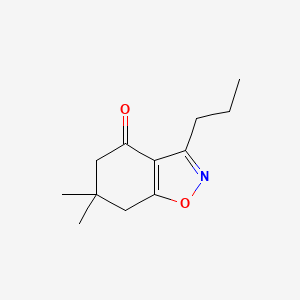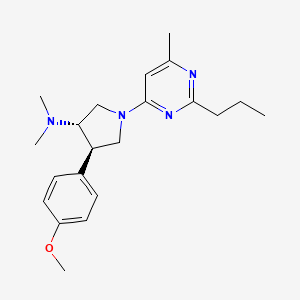
N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with ethyl groups at the 2 and 6 positions, and a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrophenol.
Etherification: 2-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-nitrophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-nitrophenoxy)acetic acid with 2,6-diethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-(2,6-diethylphenyl)-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-nitrophenoxy)acetic acid and 2,6-diethylaniline.
Scientific Research Applications
N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-diethylphenyl)-2-(2-aminophenoxy)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(2,6-diethylphenyl)-2-(2-chlorophenoxy)acetamide: A derivative with a chloro group instead of a nitro group.
N-(2,6-diethylphenyl)-2-(2-methoxyphenoxy)acetamide: A derivative with a methoxy group instead of a nitro group.
Uniqueness
N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the phenoxy group can undergo various substitution reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-13-8-7-9-14(4-2)18(13)19-17(21)12-24-16-11-6-5-10-15(16)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUJRWAUJHWPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5666113.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5666115.png)
![4-[5-(Dimethylamino)-2-methylanilino]-4-oxobutanoic acid](/img/structure/B5666124.png)
![1-{2-[(2-amino-6-isopropylpyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol](/img/structure/B5666130.png)
![5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5666134.png)

![(3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5666147.png)

![9-ethyl-4-[5-(methoxymethyl)-2-furoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5666164.png)
![[(1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-3-pyrrolidinyl)methyl]amine hydrochloride](/img/structure/B5666167.png)
![4-ethyl 2-isopropyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5666182.png)
![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
